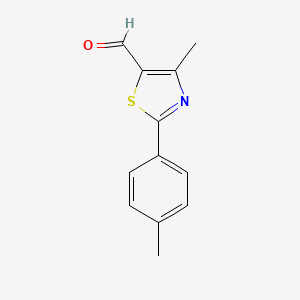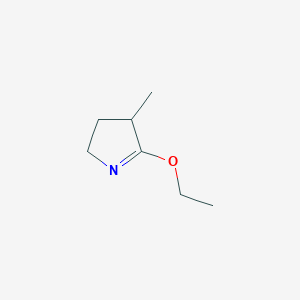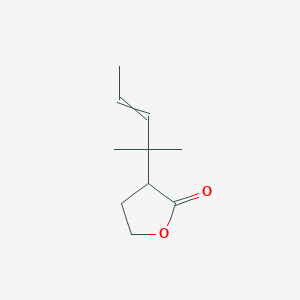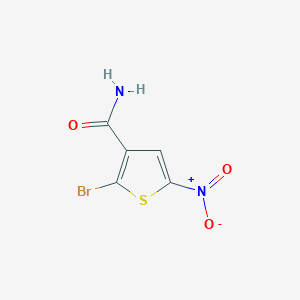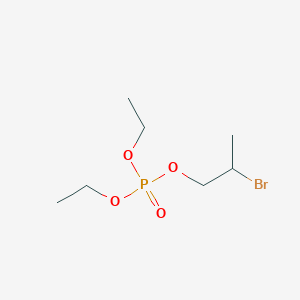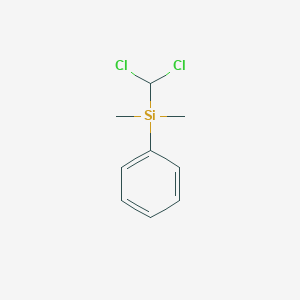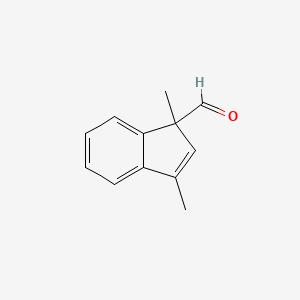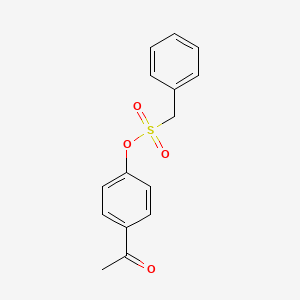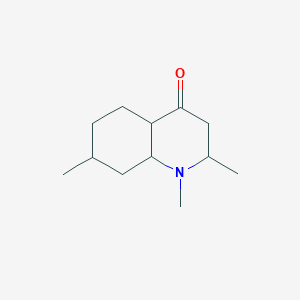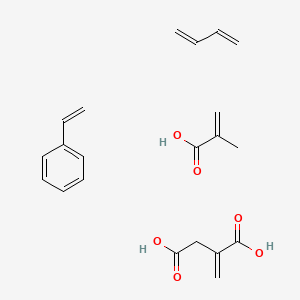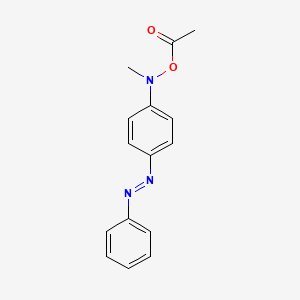
10-Nonyl-10H-phenoxarsinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Nonyl-10H-phenoxarsinine is a chemical compound known for its unique structure and properties. It belongs to the class of organoarsenic compounds, which are characterized by the presence of arsenic atoms bonded to carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Nonyl-10H-phenoxarsinine typically involves the reaction of phenoxarsine with nonyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
10-Nonyl-10H-phenoxarsinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of arsenic oxides.
Reduction: Formation of lower oxidation state arsenic compounds.
Substitution: Formation of substituted phenoxarsine derivatives.
Scientific Research Applications
10-Nonyl-10H-phenoxarsinine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying arsenic metabolism.
Medicine: Explored for its potential therapeutic applications, including its use as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of 10-Nonyl-10H-phenoxarsinine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects. The molecular targets and pathways involved include the inhibition of key metabolic enzymes and the induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
10,10’-Oxydiphenoxarsine: Similar structure but with an oxygen bridge between two phenoxarsine units.
Phenoxarsine oxide: Contains an oxygen atom bonded to the arsenic atom.
Nonylphenol: Similar nonyl group but lacks the arsenic atom.
Uniqueness
10-Nonyl-10H-phenoxarsinine is unique due to the presence of both a nonyl group and an arsenic atom in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
CAS No. |
55369-41-0 |
|---|---|
Molecular Formula |
C21H27AsO |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
10-nonylphenoxarsinine |
InChI |
InChI=1S/C21H27AsO/c1-2-3-4-5-6-7-12-17-22-18-13-8-10-15-20(18)23-21-16-11-9-14-19(21)22/h8-11,13-16H,2-7,12,17H2,1H3 |
InChI Key |
ANRBWVPFJFNFGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC[As]1C2=CC=CC=C2OC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14630496.png)
![Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630500.png)
